(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hcl

Description

Systematic IUPAC Nomenclature and Structural Elucidation

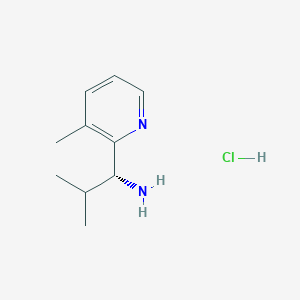

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1R)-2-Methyl-1-(3-methylpyridin-2-yl)propylamine hydrochloride , reflecting its precise atomic connectivity and functional groups. The parent structure consists of a pyridine ring substituted with a methyl group at the 3-position, linked to a propylamine chain featuring a methyl branch at the 2-position. The hydrochloride salt form is denoted by the suffix "hydrochloride," indicating the presence of a protonated amine group paired with a chloride counterion.

The molecular formula is C₁₀H₁₅N₂Cl , with a molecular weight of 210.70 g/mol (calculated as the free base: 150.22 g/mol + HCl: 36.46 g/mol). The structural backbone comprises three key components:

- A 3-methylpyridin-2-yl moiety, where the pyridine ring’s nitrogen atom occupies the 1-position.

- A propylamine chain with a methyl substituent on the second carbon.

- A chiral center at the first carbon of the propylamine chain, designated as the (1R) configuration.

The compound’s SMILES notation is CC@HN.Cl , where the "@" symbol specifies the absolute configuration of the chiral center. The pyridine ring contributes aromaticity and potential hydrogen-bonding interactions, while the methyl groups enhance lipophilicity.

| Property | Value |

|---|---|

| IUPAC Name | (1R)-2-Methyl-1-(3-methylpyridin-2-yl)propylamine hydrochloride |

| Molecular Formula | C₁₀H₁₅N₂Cl |

| Molecular Weight | 210.70 g/mol |

| SMILES | CC@HN.Cl |

Stereochemical Considerations of the (1R) Configuration

The (1R) stereochemical designation indicates that the chiral center at the first carbon of the propylamine chain adopts a specific spatial arrangement. Using the Cahn-Ingold-Prelog priority rules, the substituents around this carbon are prioritized as follows:

- Amine group (-NH₂) (highest priority due to nitrogen’s atomic number).

- Pyridin-2-yl group (aromatic ring with higher priority than alkyl chains).

- Methyl group (-CH₃) on the adjacent carbon.

- Hydrogen atom (lowest priority).

When viewed with the hydrogen atom oriented away from the observer, the remaining groups (amine, pyridinyl, and methyl) form a counterclockwise sequence, confirming the R configuration . This stereochemical specificity is critical for the compound’s biological activity, as enantiomers often exhibit divergent interactions with chiral biological targets such as enzymes or receptors.

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride is 1015846-40-8 , uniquely identifying it in chemical databases. Alternative designations include:

- (1R)-2-Methyl-1-(3-methylpyridin-2-yl)propylamine hydrochloride

- EVT-13173722 (EvitaChem product code)

- 1-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride (simplified variant)

Regulatory identifiers such as the European Community (EC) Number and DSSTox Substance ID are not explicitly listed in available sources for this compound. However, its inclusion in specialized chemical catalogs underscores its relevance in pharmacological research, particularly in studies requiring enantiomerically pure amines.

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1015846-40-8 |

| EvitaChem Product Code | EVT-13173722 |

| Synonyms | 1-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride |

Properties

Molecular Formula |

C10H17ClN2 |

|---|---|

Molecular Weight |

200.71 g/mol |

IUPAC Name |

(1R)-2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H16N2.ClH/c1-7(2)9(11)10-8(3)5-4-6-12-10;/h4-7,9H,11H2,1-3H3;1H/t9-;/m1./s1 |

InChI Key |

POIZYJMDYPDPLW-SBSPUUFOSA-N |

Isomeric SMILES |

CC1=C(N=CC=C1)[C@@H](C(C)C)N.Cl |

Canonical SMILES |

CC1=C(N=CC=C1)C(C(C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-pyridinecarboxaldehyde and a suitable amine.

Condensation Reaction: The aldehyde group of 3-methyl-2-pyridinecarboxaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the desired amine.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride may involve large-scale batch or continuous processes. These methods often utilize automated equipment to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the amine side chain are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various halogenating agents, nucleophiles; reactions may require catalysts and specific solvents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its role as a potential drug candidate, especially in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of this compound may act as inhibitors of β-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's pathology. Studies have shown that modifications to the structure can enhance potency and selectivity against BACE1 while maintaining favorable pharmacokinetic properties .

Compounds containing pyridine rings, such as (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride, are often explored for their interactions with biological macromolecules. The unique functional groups present allow for potential interactions with various receptors and enzymes, making them valuable in drug design and discovery . Ongoing research is focusing on elucidating the mechanisms by which this compound interacts with specific targets within biological systems.

Synthetic Chemistry

This compound serves as an important building block in synthetic organic chemistry. Its structure allows for various chemical modifications, leading to the synthesis of more complex heterocyclic compounds. These derivatives can exhibit enhanced biological properties or improved pharmacokinetics, making them suitable candidates for further pharmaceutical development .

Comparative Studies with Similar Compounds

Research comparing (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride with structurally similar compounds has highlighted its unique pharmacological properties. For instance, analogs such as (1S)-1-(3-methyl(2-pyridyl))propylamine exhibit different biological activities due to stereochemical variations. This comparative analysis aids in understanding structure-activity relationships (SAR) that are crucial for drug development .

Case Study 1: BACE1 Inhibition

A study focused on developing BACE1 inhibitors demonstrated that modifications to the methyl groups on the pyridine ring significantly affected the compound's potency against the enzyme. The findings suggested that certain structural alterations could lead to improved selectivity and reduced metabolic clearance, making these compounds promising candidates for further clinical development .

Case Study 2: CNS Penetration

Research assessing central nervous system (CNS) penetration of various analogs indicated that (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride exhibited favorable characteristics for brain penetration while maintaining low clearance rates in human liver microsomes. This property is crucial for developing therapeutics aimed at CNS disorders .

Mechanism of Action

The mechanism of action of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Structural Analogues from Available Evidence

The following compounds share structural or functional similarities with (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine HCl:

Functional Group Analysis

- Pyridyl vs. Pyridyl groups often enhance binding to nicotinic or serotonergic receptors, whereas pyrroles may favor interactions with hydrophobic pockets .

- Chirality: The (1R) configuration distinguishes the target compound from non-chiral analogues like (2-chloroethyl)diisopropylamine hydrochloride (). Chirality can significantly influence pharmacokinetics and receptor selectivity.

- Salt Forms: The hydrochloride salt improves aqueous solubility compared to free bases, a feature shared with (2-chloroethyl)diisopropylamine hydrochloride () but absent in neutral compounds like (1S,2R)-1-aminoindan-2-ol .

Research Findings and Pharmacological Implications

Lumping Strategy for Analogues

Compounds with shared functional groups (e.g., pyridyl, branched amines) may be grouped using a lumping strategy (). This approach simplifies pharmacological modeling by assuming similar reactivity or metabolic pathways. For example:

- Group 1 : Pyridyl-containing amines (target compound).

- Group 2: Non-aromatic branched amines (e.g., (2-chloroethyl)diisopropylamine HCl).

- Group 3 : Heterocyclic amines (e.g., pyrrole derivatives from ).

Biological Activity

(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride is a chiral amine notable for its biological activity, primarily due to the presence of a pyridine ring in its structure. This compound's unique configuration and functional groups suggest potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : CHN·HCl

- Molecular Weight : Approximately 178.28 g/mol

- Structure : The compound features a propylamine backbone with methyl and pyridyl substitutions, enhancing its solubility and stability.

The biological activity of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine HCl is largely attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : This compound may modulate signaling pathways associated with GPCRs, which are critical in various physiological processes .

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes like β-secretase (BACE1), which is relevant in Alzheimer's disease treatment .

Biological Activity

Research indicates that this compound exhibits several biological activities:

| Activity | Description |

|---|---|

| Neuroprotective Effects | Potential protective effects against neurodegenerative diseases by modulating neurotransmitter systems. |

| Antidepressant Properties | May influence serotonin and norepinephrine levels, similar to other chiral amines used in antidepressants. |

| Antimicrobial Activity | Initial studies suggest potential antimicrobial properties, warranting further investigation into its efficacy. |

Case Studies and Research Findings

- Neuroprotective Study : A study examined the effects of related compounds on neuronal survival in models of oxidative stress. Results indicated that compounds with similar structures could significantly reduce neuronal apoptosis, suggesting potential neuroprotective mechanisms .

- Enzyme Inhibition : Research into enzyme interactions showed that derivatives of chiral amines could effectively inhibit BACE1, a target for Alzheimer's therapy. This highlights the potential for this compound in developing therapeutic agents for cognitive disorders .

- Pharmacokinetics : The pharmacokinetic profile of similar amines indicates favorable absorption and distribution characteristics, suggesting that this compound may exhibit similar properties, enhancing its potential as a drug candidate .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| (1S)-1-(3-methyl(2-pyridyl))propylamine | Different stereochemistry may lead to altered biological activity. |

| 3-Methylpyridine | Lacks propylamine side chain; primarily used as a solvent with lower biological activity. |

| N,N-Dimethyl-3-pyridinemethanamine | Enhanced lipophilicity; potential use in drug formulation due to improved bioavailability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.